molecular formula C8H11N3O3 B2920142 ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-51-7

ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2920142
CAS No.: 81303-51-7
M. Wt: 197.194
InChI Key: AWSNPRPAZUJTDO-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate ( 81303-51-7) is a high-purity pyrazole derivative of significant interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel molecules with biological activity. Its molecular formula is C8H11N3O3, and it has a molecular weight of 197.190 g/mol . This chemical is part of a prominent class of 1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Researchers value this specific scaffold for its role as a precursor in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . These fungicides, which include commercially successful agents like fluxapyroxad and benzovindiflupyr, function by targeting mitochondrial complex II, making them crucial for protecting crops from a range of phytopathogenic fungi . Furthermore, pyrazole-4-carboxamide hybrids are extensively investigated in medicinal chemistry for their potential applications, such as anticancer and antibacterial research, highlighting the broad utility of this core structure . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-carbamoyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNPRPAZUJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Structural and Functional Differences

The compound’s distinct functional groups differentiate it from related pyrazole esters. Below is a comparative analysis of its structural analogs (Table 1) and their properties:

Table 1: Comparative Analysis of Ethyl 3-Carbamoyl-1-Methyl-1H-Pyrazole-4-Carboxylate and Analogous Compounds

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference CAS/ID
This compound 1-CH₃, 3-CONH₂, 4-COOEt ~183.18* Enhanced H-bonding; potential drug scaffold Not Provided
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 1-CH₃, 4-COOEt 154.17 Lower polarity; intermediate in synthesis 1260243-04-6
Ethyl 5-amino-1H-pyrazole-4-carboxylate 5-NH₂, 4-COOEt 169.16 Increased basicity; used in coordination chemistry 7251-53-8
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate 3-C(CH₃)₃, 4-COOMe 182.22 Hydrophobic; potential agrochemical applications 1017782-45-4
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate 3-OCH₃, 4-COOEt 184.17 Electron-withdrawing group; modulates reactivity 478968-48-8

*Estimated based on molecular formula (C₈H₁₃N₃O₃).

Functional Group Impact on Properties

Carbamoyl (-CONH₂) vs. Methyl (-CH₃):

  • The carbamoyl group in the target compound enhances hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., Ethyl 1-methyl-1H-pyrazole-4-carboxylate). This increases solubility in polar solvents and may improve binding affinity in biological targets .
  • Methyl groups, as in Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4), reduce polarity, favoring lipid solubility and membrane permeability .

Carbamoyl vs.

Carbamoyl vs.

Crystallographic and Intermolecular Interactions
  • The carbamoyl group’s hydrogen-bonding capability may influence crystal packing, as seen in pyrazole derivatives with strong intermolecular interactions (e.g., 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, which exhibits out-of-plane substituent effects ). Tools like Mercury CSD can visualize these interactions .
  • Compared to methoxy or tert-butyl substituents, the carbamoyl group is more likely to form extended hydrogen-bonded networks, impacting solid-state stability .

Biological Activity

Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a carbamoyl group and an ethyl ester functional group. Its molecular formula is C8H10N4O3C_8H_{10}N_4O_3, and it has a molecular weight of approximately 198.19 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:

  • Inhibition of enzyme activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Alteration of cellular signaling pathways : It can influence signaling cascades that affect cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLZone of Inhibition (mm)
Staphylococcus aureus5015
Escherichia coli10010
Klebsiella pneumoniae7512
Candida albicans2008

The results indicate that the compound is particularly effective against Staphylococcus aureus, with a MIC of 50 μg/mL, suggesting strong potential for development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.

Case Study: Anticancer Effects on HeLa Cells

In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in:

  • Cell viability reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptotic markers : Increased levels of caspase activity were noted, indicating the induction of apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the pyrazole ring or substituents can significantly impact the biological activity of the compound. For example, the introduction of halogen substituents has been shown to enhance antimicrobial potency.

Table 2: SAR Analysis of Pyrazole Derivatives

Compound VariantAntimicrobial Activity (MIC μg/mL)Comments
Ethyl 3-carbamoyl-1-methylpyrazole50Base compound
Ethyl 3-bromo-carbamoyl-pyrazole30Enhanced activity
Ethyl 3-chloro-carbamoyl-pyrazole40Moderate enhancement

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of a substituted amine (e.g., 3-methylbenzylamine) with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.
  • Step 2 : Cyclization using hydrazine hydrate to construct the pyrazole ring.
  • Step 3 : Esterification or carbamoylation to introduce the final functional groups.
  • Key factors include temperature control during cyclization (60–80°C) and stoichiometric precision in carbamoylation (e.g., using urea or carbamoyl chloride). Reaction monitoring via TLC or HPLC is essential to optimize intermediate purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is standard. Key steps include:

  • Data collection with high-resolution detectors (e.g., CCD or PILATUS).
  • Structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, incorporating hydrogen bonding and thermal displacement parameters.
  • Validation tools (e.g., Mercury CSD) assess geometric accuracy, R-factors, and intermolecular interactions. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may indicate misassigned tautomers or disorder .

Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl at δ 3.8 ppm, carbamoyl NH2_2 at δ 6.5–7.0 ppm). Coupling constants (JJ) confirm pyrazole ring conformation.
  • IR : Stretching frequencies for C=O (ester: ~1700 cm1^{-1}, carbamoyl: ~1650 cm1^{-1}) and N-H (3350 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of ethyl group: m/z –45) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model reaction pathways:

  • Transition State Analysis : Identifies energy barriers for carbamoyl group substitution or ring functionalization.
  • Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF, acetonitrile).
  • Reaction Design : Tools like ICReDD integrate computational and experimental data to prioritize high-yield conditions (e.g., catalyst screening) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

  • Methodological Answer : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., N-H···O=C motifs). Mercury CSD’s packing similarity tool compares lattice parameters (e.g., π-π stacking distances). Stronger H-bond networks correlate with higher melting points and lower solubility, critical for polymorph screening .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray data with NMR/IR to resolve tautomerism (e.g., pyrazole vs. isomeric forms).
  • Dynamic NMR : Detect rotational barriers in carbamoyl groups (e.g., variable-temperature studies).
  • Crystallographic Refinement : Adjust occupancy factors for disordered atoms (e.g., methyl group orientation) .

Q. How is the compound utilized as a building block in medicinal chemistry, and what assays validate its bioactivity?

  • Methodological Answer :

  • Derivatization : The pyrazole core is functionalized via nucleophilic substitution (e.g., coupling with aryl halides) or Pd-catalyzed cross-coupling.
  • Bioassays :
  • Enzyme Inhibition : IC50_{50} determination via fluorescence-based assays (e.g., kinase targets).
  • Cellular Uptake : Radiolabeled analogs (e.g., 14C^{14}C) track permeability in Caco-2 monolayers.
  • SAR Studies : Methyl/carbamoyl modifications are tested for ADMET properties (e.g., LogP via shake-flask method) .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
X-ray CrystallographyPolymorph identificationR-factor < 5%, resolution < 1.0 Å
DFT CalculationsReaction pathway optimizationΔG‡ < 25 kcal/mol, solvent correction
Dynamic NMRTautomerism resolutionTemperature range: 200–400 K
ESI-MS/MSFragmentation pattern analysisCollision energy: 10–30 eV

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